molecular formula C8H10ClN B13885060 3-(1-Chloroethyl)aniline

3-(1-Chloroethyl)aniline

Cat. No.: B13885060
M. Wt: 155.62 g/mol
InChI Key: JOQXZOHBWWFPFV-UHFFFAOYSA-N
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Description

3-(1-Chloroethyl)aniline: is an organic compound with the molecular formula C8H10ClN It consists of an aniline ring substituted with a 1-chloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(1-Chloroethyl)aniline can be synthesized through several methods. One common approach involves the reaction of aniline with 1-chloroethane under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Chloroethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

    Substitution: Nucleophiles like sodium amide (NaNH2) or sodium ethoxide (NaOEt) are used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroaniline derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

3-(1-Chloroethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(1-Chloroethyl)aniline exerts its effects involves interactions with various molecular targets The chlorine atom can participate in nucleophilic substitution reactions, while the aniline ring can undergo electrophilic aromatic substitution

Comparison with Similar Compounds

    Aniline: A simpler compound without the chloroethyl group.

    2-Chloroaniline: Similar structure but with the chlorine atom in a different position.

    4-Chloroaniline: Another isomer with the chlorine atom at the para position.

Uniqueness: 3-(1-Chloroethyl)aniline is unique due to the presence of the 1-chloroethyl group, which imparts distinct chemical properties and reactivity compared to other aniline derivatives. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

3-(1-chloroethyl)aniline

InChI

InChI=1S/C8H10ClN/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3

InChI Key

JOQXZOHBWWFPFV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)N)Cl

Origin of Product

United States

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